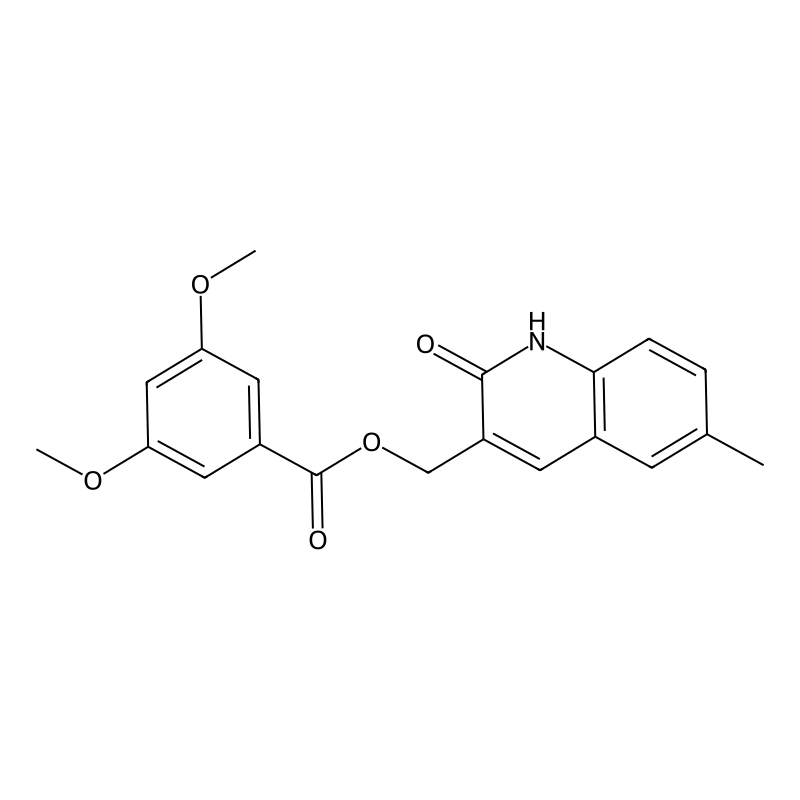

(2-hydroxy-6-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound appears to be a synthetic molecule containing two main functional groups:

- A 3,5-dimethoxybenzoate group, which is a derivative of benzoic acid with methoxy groups at positions 3 and 5. This group is commonly found in natural products and some pharmaceuticals [].

- A 2-hydroxy-6-methylquinolin-3-ylmethyl group, which is linked to the benzoate group through a methylene bridge (CH2). The presence of a hydroxyl group (OH) and a methyl group (CH3) suggests potential for interaction with other molecules.

Molecular Structure Analysis

The compound's structure likely includes several key features:

- Heterocyclic rings: The presence of a quinoline ring suggests possible aromatic properties and nitrogen-containing functionalities, which are important for biological interactions.

- Functional groups: The hydroxyl and methoxy groups can participate in hydrogen bonding, influencing the compound's solubility and interactions with other molecules.

Chemical Reactions Analysis

- Hydrolysis: The ester bond (C-O) between the benzoate and the methylene group could be susceptible to hydrolysis (reaction with water) under acidic or basic conditions, breaking the molecule into its components.

- Alkylation: The methylene group might act as an alkylating agent, reacting with other molecules containing nucleophilic centers.

Physical And Chemical Properties Analysis

Data on specific properties like melting point, boiling point, and solubility is not publicly available for this compound.

- Potential skin and eye irritation: Many organic compounds can irritate skin and eyes. Standard laboratory practices for handling unknown compounds should be followed.

- Unknown toxicity: The absence of data suggests caution when handling this compound.

Medicinal Chemistry

HQMB possesses a unique structure incorporating a quinoline moiety linked to a dimethoxybenzoate group. This combination could be of interest for medicinal chemists due to the prevalence of these functionalities in various bioactive molecules. Research could explore HQMB's potential to target specific receptors or enzymes relevant to diseases.

- Quinoline-containing compounds have been reported to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties PubChem: Quinoline, CID=9211.

- Methoxybenzoate derivatives have also been shown to possess various bioactivities ScienceDirect: Pharmacological activities of methoxybenzoates", European Journal of Medicinal Chemistry (2011): doi.org/10.1016/j.ejmech.2010.12.008.

Material Science

The aromatic rings and functional groups within HQMB suggest potential applications in material science. Research could investigate its suitability for:

- Liquid Crystals: The elongated shape and rigid structure of HQMB could be relevant for liquid crystal research [National Institute of Standards and Technology (NIST): Liquid Crystal Phases, ].

- Polymers: The reactive groups in HQMB might allow for its incorporation into polymers with specific properties American Chemical Society: Polymers, Plastics, Rubbers", ACS Division of Polymeric Materials: Science and Engineering (PMSE).

Organic Chemistry

HQMB's structure presents interesting features for organic chemistry studies. Research could focus on:

- Synthesis: Developing efficient synthetic routes for HQMB could be valuable for further exploration of its properties [Royal Society of Chemistry: Organic Chemistry, ].

- Reactivity: Investigating the reactivity of HQMB's functional groups could provide insights into its potential applications in organic synthesis [National Institutes of Health: Chemical Reactivity, ].